ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a useful research compound. Its molecular formula is C11H12ClN3O3 and its molecular weight is 269.68 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines, the family to which this compound belongs, have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that related compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies on related compounds suggest that they may have long-term effects on cellular function in in vitro or in vivo studies
Dosage Effects in Animal Models
Studies on related compounds suggest that they may have threshold effects and could potentially cause toxic or adverse effects at high doses
Metabolic Pathways
Related compounds have been shown to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels
Transport and Distribution
Studies on related compounds suggest that they may interact with various transporters or binding proteins, and can influence their localization or accumulation
Subcellular Localization
Related compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications
Properties
IUPAC Name |
ethyl 5-(chloromethyl)-2-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3/c1-3-18-11(17)9-6(2)14-15-8(16)4-7(5-12)13-10(9)15/h4,14H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNBXBNZEBRNEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN2C1=NC(=CC2=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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